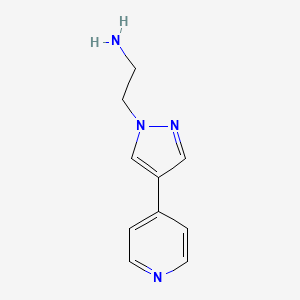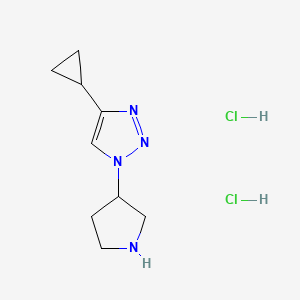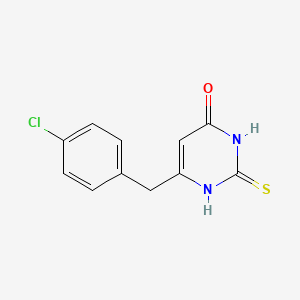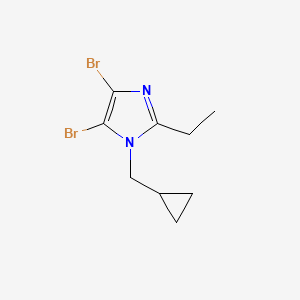
4,5-dibromo-1-(cyclopropylmethyl)-2-ethyl-1H-imidazole
Overview
Description
4,5-Dibromo-1-(cyclopropylmethyl)-2-ethyl-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with bromine atoms at positions 4 and 5, a cyclopropylmethyl group at position 1, and an ethyl group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dibromo-1-(cyclopropylmethyl)-2-ethyl-1H-imidazole typically involves the bromination of a suitable imidazole precursor. One common method includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and an appropriate aldehyde.
Bromination: The imidazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce bromine atoms at positions 4 and 5.
Substitution reactions:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and alkylation steps to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibromo-1-(cyclopropylmethyl)-2-ethyl-1H-imidazole can undergo various chemical reactions, including:
Substitution reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and reduction reactions: The imidazole ring can participate in redox reactions, altering its electronic properties.
Coupling reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products:
Substitution products: Depending on the nucleophile, various substituted imidazoles can be formed.
Oxidation products: Oxidized derivatives of the imidazole ring.
Coupling products: Biaryl or diaryl compounds formed through cross-coupling reactions.
Scientific Research Applications
4,5-Dibromo-1-(cyclopropylmethyl)-2-ethyl-1H-imidazole has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological studies: It can be used as a probe to study biological processes involving imidazole-containing compounds.
Industrial applications: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-dibromo-1-(cyclopropylmethyl)-2-ethyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms and the imidazole ring can participate in hydrogen bonding and other interactions with the target molecules, influencing their function.
Comparison with Similar Compounds
4,5-Dibromo-1H-imidazole: Lacks the cyclopropylmethyl and ethyl groups, making it less sterically hindered.
1-(Cyclopropylmethyl)-2-ethyl-1H-imidazole:
4,5-Dibromo-2-ethyl-1H-imidazole: Lacks the cyclopropylmethyl group, altering its steric and electronic properties.
Uniqueness: 4,5-Dibromo-1-(cyclopropylmethyl)-2-ethyl-1H-imidazole is unique due to the combination of bromine atoms and the cyclopropylmethyl and ethyl groups, which confer specific steric and electronic properties. These features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4,5-dibromo-1-(cyclopropylmethyl)-2-ethylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Br2N2/c1-2-7-12-8(10)9(11)13(7)5-6-3-4-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIZOSOZPPDLHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(N1CC2CC2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


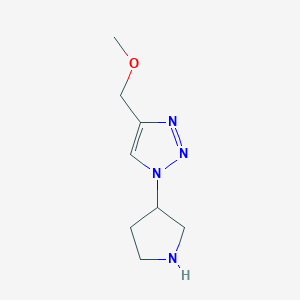
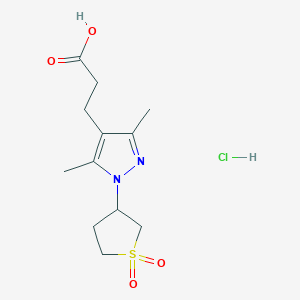
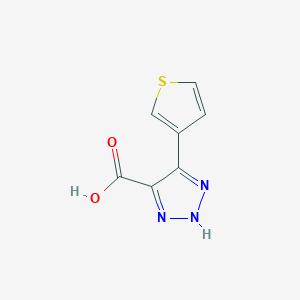
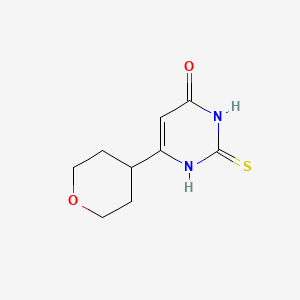

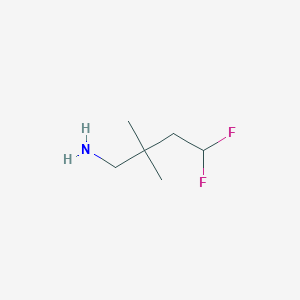
![7,7-Difluorobicyclo[4.1.0]heptan-3-amine hydrochloride](/img/structure/B1435083.png)
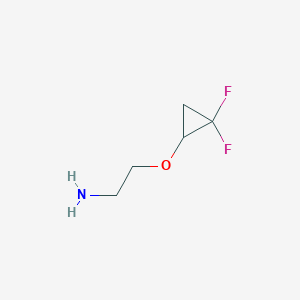

![2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1435088.png)
